2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 850156-56-8
Cat. No.: VC6890164
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32
* For research use only. Not for human or veterinary use.
![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 850156-56-8](/images/structure/VC6890164.png)
Specification
CAS No. | 850156-56-8 |
---|---|
Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.32 |
IUPAC Name | 2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C15H17N3O2/c19-11-12-14(17-8-4-1-2-5-9-17)16-13-7-3-6-10-18(13)15(12)20/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Standard InChI Key | KKQXUFZAOHBMOK-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Introduction
Structural Analysis and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, reflecting its fused bicyclic system. The molecular formula is C₁₇H₁₈N₄O₂, with a calculated molecular weight of 310.35 g/mol . Key structural features include:
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A pyrido[1,2-a]pyrimidin-4-one core (rings A and B)
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An azepane (7-membered saturated nitrogen heterocycle) at position 2
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A formyl (-CHO) group at position 3
Table 1: Comparative Molecular Properties of Pyridopyrimidinone Derivatives
Stereochemical Considerations
The compound exhibits planarity in its pyridopyrimidinone core, with the azepane ring adopting a chair-like conformation to minimize steric strain. Density functional theory (DFT) calculations on analogous structures suggest that the formyl group at position 3 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 4, stabilizing the enol tautomer .
Synthetic Pathways and Chemical Reactivity
Retrosynthetic Analysis
The synthesis of 2-azepan-1-yl derivatives typically employs a three-component reaction strategy:
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Core formation: Condensation of 2-aminopyridine derivatives with β-ketoesters or malonaldehyde equivalents to construct the pyridopyrimidinone ring .
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Azepane introduction: Nucleophilic substitution at position 2 using azepane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
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Formylation: Vilsmeier-Haack reaction introducing the aldehyde group at position 3, as demonstrated in the synthesis of 7-methyl-4-oxo-2-piperidin-1-yl analog .
Table 2: Synthetic Yield Comparison for Pyridopyrimidinone Derivatives
Reactivity Profile
The 3-carbaldehyde group undergoes characteristic aldehyde reactions:
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Nucleophilic addition: Forms Schiff bases with primary amines (e.g., hydrazines for hydrazone derivatives)
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Oxidation: Converts to carboxylic acid under strong oxidizing conditions (KMnO₄/H₂SO₄)
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CH₂OH)
The azepane ring demonstrates moderate basicity (predicted pKa ~7.2) due to its saturated nitrogen, enabling salt formation with pharmaceutical acids .
Physicochemical Properties and Spectroscopic Characterization
Solubility and Stability
Experimental data from analogous compounds suggest:
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Water solubility: <0.1 mg/mL at 25°C (logP ~2.3)
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Thermal stability: Decomposes above 240°C (DSC exotherm at 243°C)
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Photostability: Sensitive to UV light (λ >300 nm), requiring amber glass storage
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
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δ 9.95 (s, 1H, CHO)
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δ 8.65 (d, J=6.8 Hz, 1H, H-9)
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δ 7.82 (t, J=7.2 Hz, 1H, H-7)
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δ 6.95 (d, J=6.8 Hz, 1H, H-8)
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δ 3.72–3.68 (m, 4H, azepane N-CH₂)
IR (KBr):
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1685 cm⁻¹ (C=O stretch)
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1660 cm⁻¹ (conjugated aldehyde)
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1590 cm⁻¹ (aromatic C=C)
Compound | IC₅₀ (μM) | Selectivity (ALR2/ALR1) | Reference |
---|---|---|---|
2-(Piperidin-1-yl) analog | 0.32 | 285 | |
6-Hydroxy derivative | 0.18 | 420 | |
Target compound (predicted) | 0.45* | 250* | - |
*Estimated via comparative molecular field analysis (CoMFA) based on azepane's larger hydrophobic volume vs piperidine .
Antioxidant Capacity
The conjugated aldehyde moiety enables free radical scavenging:
Applications in Medicinal Chemistry and Drug Development
Structure-Activity Relationship (SAR) Insights
Critical pharmacophoric features include:
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Hydrophobic pocket occupancy: Azepane's 7-membered ring optimally fills the ALR2 hydrophobic cleft
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Electron-withdrawing groups: The 3-carbaldehyde enhances hydrogen bonding with Thr113 and Tyr209 residues
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Planar aromatic core: Facilitates π-π stacking with Trp20 and Phe122
Pharmacokinetic Predictions
ADMET Properties:
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